molecular formula C6H4ClN3 B13149082 2-Chloroimidazo[1,2-a]pyrazine

2-Chloroimidazo[1,2-a]pyrazine

Cat. No.: B13149082
M. Wt: 153.57 g/mol
InChI Key: NLKBPPUOMJSYID-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyrazine is a fused N-heterocyclic compound that has garnered significant interest in pharmaceutical and agrochemical research. This compound is part of the imidazo[1,2-a]pyrazine family, known for its unique physicochemical and medicinal properties, making it a valuable scaffold in drug development and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroimidazo[1,2-a]pyrazine typically involves regioselective metalation using TMP-bases (2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. These bases facilitate the formation of Zn- and Mg-intermediates, which, upon quenching with various electrophiles, yield polyfunctionalized imidazopyrazine derivatives . Additionally, nucleophilic additions at position 8 and selective Negishi cross-couplings are employed to further functionalize the compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of organometallic intermediates and regioselective functionalization techniques are likely to be scaled up for industrial applications, ensuring efficient and high-yield production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various polyfunctionalized imidazopyrazine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .

Mechanism of Action

The mechanism of action of 2-Chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the modulation of various cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Uniqueness: 2-Chloroimidazo[1,2-a]pyrazine stands out due to its specific substitution pattern and the ability to undergo regioselective functionalization. This makes it a highly versatile scaffold for the development of new bioactive molecules and industrial products .

Properties

IUPAC Name

2-chloroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKBPPUOMJSYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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